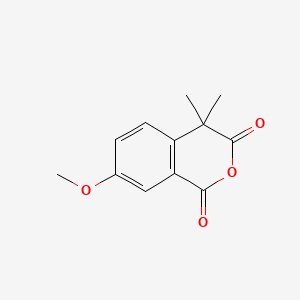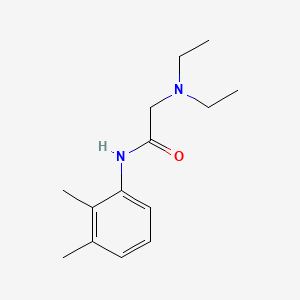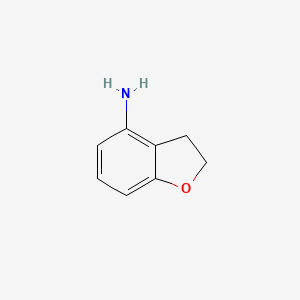
N-((4-(5-Méthyl-3-phénylisoxazol-4-yl)phényl)sulfonyl)acétamide
Vue d'ensemble
Description
N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés chimiques
“N-((4-(5-Méthyl-3-phénylisoxazol-4-yl)phényl)sulfonyl)acétamide” a une formule moléculaire de C18H16N2O4S et une masse moyenne de 356.396 Da . Il s'agit d'un solide à température ambiante .
Stockage et manipulation
Ce composé doit être stocké au réfrigérateur . Il est expédié à température ambiante .
Informations sur la sécurité
Le composé a reçu le pictogramme GHS07, avec le mot signal « Avertissement ». Les mentions de danger incluent H302, H315, H319 et H335 . Les mesures de précaution comprennent P261 .
Activités herbicides
Le composé a été étudié pour ses activités herbicides contre Brassica napus (colza) et Echinochloa crusgalli (herbe folle avoine) à des doses de 100 mg/L et 10 mg/L .
Inhibition de COX-2
“this compound” a été identifié comme un inhibiteur puissant et sélectif de COX-2 . Cela suggère des applications potentielles dans le traitement des affections où l'activité de COX-2 est impliquée, telles que l'inflammation et la douleur.
Applications pharmaceutiques
Compte tenu de son activité inhibitrice de COX-2, ce composé pourrait être utilisé dans le développement de nouveaux produits pharmaceutiques. Par exemple, il pourrait être utilisé pour créer des médicaments qui réduisent l'inflammation et la douleur sans les effets secondaires gastro-intestinaux associés aux AINS non sélectifs .
Mécanisme D'action
Target of Action
The primary target of the compound N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide acts by selectively inhibiting the activity of COX-2 . By inhibiting COX-2, it reduces the production of prostanoids, thereby alleviating inflammation and pain.
Biochemical Pathways
The compound N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostanoids. By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostanoids, thus reducing inflammation and pain.
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide’s action include reduced production of prostanoids, leading to decreased inflammation and pain . At the cellular level, this can result in reduced swelling, redness, and pain sensation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s efficacy and potential side effects .
Analyse Biochimique
Biochemical Properties
N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the conversion of arachidonic acid to prostaglandins . This interaction is significant as it helps in understanding the anti-inflammatory properties of the compound.
Cellular Effects
N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation and pain pathways . This inhibition can lead to reduced inflammation and pain in cells, making it a potential therapeutic agent for inflammatory diseases.
Molecular Mechanism
The molecular mechanism of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide involves its binding interactions with biomolecules. It binds to the active site of the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound may influence gene expression related to inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX-2, although the extent of inhibition may vary with time.
Dosage Effects in Animal Models
The effects of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide is involved in metabolic pathways related to drug metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. This metabolic pathway is crucial for understanding the pharmacokinetics and potential drug interactions of the compound.
Transport and Distribution
The transport and distribution of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys . Its transport is facilitated by binding to plasma proteins, which helps in its systemic distribution.
Subcellular Localization
N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide is localized in specific subcellular compartments. It is primarily found in the cytoplasm, where it exerts its inhibitory effects on COX-2 . The compound may also undergo post-translational modifications that influence its localization and activity within the cell.
Propriétés
IUPAC Name |
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12-17(18(19-24-12)15-6-4-3-5-7-15)14-8-10-16(11-9-14)25(22,23)20-13(2)21/h3-11H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBILIGVYYXBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445560 | |
| Record name | N-[4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198471-06-6 | |
| Record name | N-[4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane](/img/structure/B1589113.png)






![5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1589122.png)





![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)
